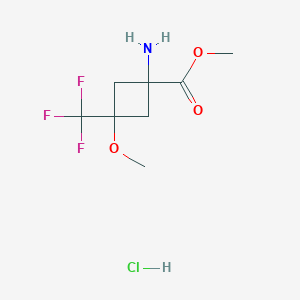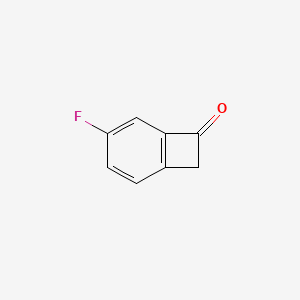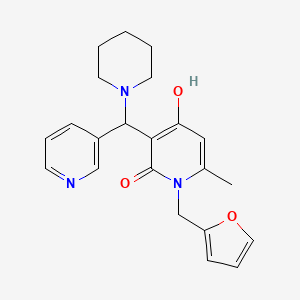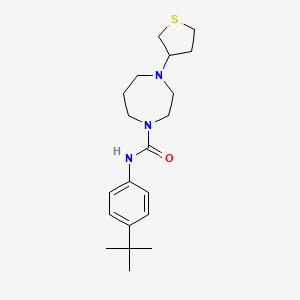
N-(4-(tert-butyl)phenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals characterized by the presence of a diazepane ring, a tert-butyl group, and a tetrahydrothiophen group within its structure. These features suggest the compound could be of interest in pharmaceutical research or material science due to the unique properties conferred by these functional groups.
Synthesis Analysis
The synthesis of similar compounds, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, involves practical methodologies for multikilogram production. The chiral 1,4-diazepane construction typically employs intramolecular cyclization techniques starting from commercially available aminopropan-1-ol derivatives, indicating that similar strategies could be applied to our compound (Gomi et al., 2012).
Molecular Structure Analysis
Structural analysis often involves crystallography or spectroscopy to determine the arrangement of atoms within the compound. For closely related compounds, techniques such as X-ray crystallography have been used to elucidate the crystal structure, providing insight into the molecular geometry and electronic structure that influence the compound's reactivity and properties (Habibi et al., 2008).
Chemical Reactions and Properties
Compounds containing diazepane rings and tert-butyl groups can participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions, influenced by the presence of electron-withdrawing or electron-donating substituents. These reactions are essential for modifying the compound to enhance its desired properties or biological activity (Ellman et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and glass transition temperature, are crucial for determining the compound's applicability in various fields. For example, polyamides synthesized from tert-butylcatechol derivatives exhibit noncrystalline structures and solubility in polar solvents, indicating that our compound might also display similar solubility characteristics (Hsiao et al., 2000).
Applications De Recherche Scientifique
Synthesis and Polymer Applications
N-(4-(tert-butyl)phenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide and its derivatives are involved in the synthesis of various polymers. A study detailed the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, which were noncrystalline, readily soluble in polar solvents, and formed transparent, flexible, and tough films. These polymers exhibited high thermal stability, with glass transition temperatures mostly above 200°C and weight loss temperatures exceeding 480°C in both nitrogen and air environments S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000.
Asymmetric Synthesis of Amines
The compound's related structures, such as N-tert-butanesulfinyl imines, serve as versatile intermediates in the asymmetric synthesis of amines. These imines are prepared in high yields and facilitate the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and alpha-trifluoromethyl amines. This methodology provides a new family of ligands for asymmetric catalysis, demonstrating the compound's significance in synthetic organic chemistry J. Ellman, T. D. Owens, T. P. Tang, 2002.
Electrochemical and Electrochromic Properties
New soluble polyamides based on derivatives of N-(4-(tert-butyl)phenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide exhibit significant electrochemical and electrochromic properties. These polymers are characterized by good solubility in organic solvents, allowing for the casting of tough and flexible films. Their electrochromic applications are highlighted by their ability to undergo color changes upon applied potentials, making them suitable for use in smart windows, displays, and other electrochromic devices. The polymers show high coloration efficiency and a significant contrast ratio of optical transmittance change, indicative of their potential in advanced material science S. Hsiao, Guey‐Sheng Liou, Hui-min Wang, 2009.
Pharmacological Research
In the context of pharmacological research, compounds structurally related to N-(4-(tert-butyl)phenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide have been synthesized and evaluated for their potential as CCK-A antagonists. This highlights the compound's relevance not only in material science but also in the development of therapeutic agents. Such applications underscore the versatility of this chemical structure in contributing to various fields of scientific research N. Saemian, G. Shirvani, M. Javaheri, 2012.
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3OS/c1-20(2,3)16-5-7-17(8-6-16)21-19(24)23-11-4-10-22(12-13-23)18-9-14-25-15-18/h5-8,18H,4,9-15H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMVOBIRXFQXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

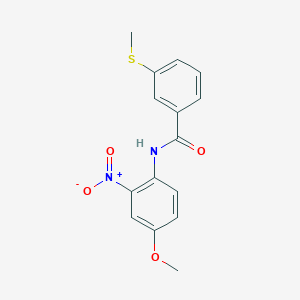
![3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2495017.png)
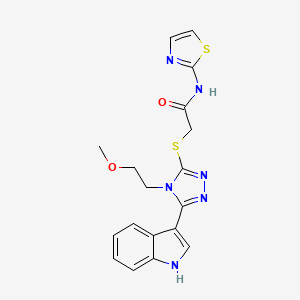
![Methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2495020.png)
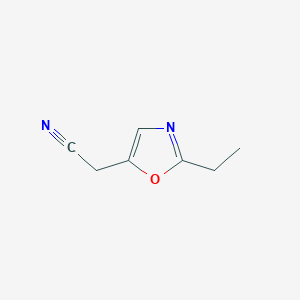
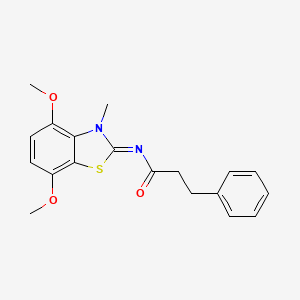
![(1,5-Dimethylpyrazol-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2495025.png)
![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)
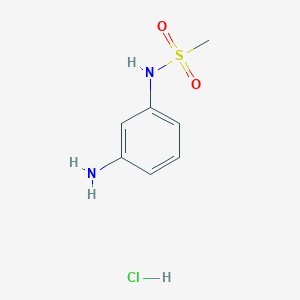
![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)

